4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H14BrN3O2S and its molecular weight is 464.34. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Several studies have investigated the anticancer properties of compounds structurally related to 4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide. For instance, derivatives with a thiadiazole scaffold have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, outperforming reference drugs like etoposide in some cases (Ravinaik et al., 2021). Another study highlighted the synthesis of Schiff’s bases containing thiadiazole and benzamide groups, which exhibited promising anticancer activity against melanoma, leukemia, cervical cancer, and breast cancer cell lines (Tiwari et al., 2017).
Antimicrobial and Nematocidal Activities
Compounds containing thiadiazole amide moieties have demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, offering potential as lead compounds for nematicide development (Liu et al., 2022). Furthermore, new 1,3,4-thiadiazoles from fatty acids have shown good antibacterial activity, suggesting their potential in addressing microbial resistance (Banday & Rauf, 2008).
Photophysical Applications
The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes has revealed excellent photophysical properties, including large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects. These characteristics are significant for applications in material science and photodynamic therapy (Zhang et al., 2017).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as thiazole derivatives, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets by inhibiting or activating certain biochemical processes .
Biochemical Pathways
Thiazole derivatives, which share a similar structure, have been found to affect various biochemical pathways .
Pharmacokinetics
The newly designed bromo derivatives have clogp values above the average of their similar compounds, indicating a potentially improved antimicrobial effect .
Result of Action
Thiazole derivatives, which share a similar structure, have been found to exhibit diverse biological activities .
Action Environment
The synthesis of similar compounds has been performed under ultrasonic irradiation in the presence of lewis acidic ionic liquid immobilized on diatomite earth .
Properties
IUPAC Name |
4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O2S/c23-18-12-10-17(11-13-18)21-25-26-22(29-21)24-20(28)16-8-6-15(7-9-16)19(27)14-4-2-1-3-5-14/h1-13H,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFHMXQUDIEALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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